molecular formula C12H16ClNO4 B2493715 (2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride CAS No. 169700-89-4

(2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride

Cat. No.: B2493715
CAS No.: 169700-89-4
M. Wt: 273.71
InChI Key: YHPLSUDKIMKECP-IYPAPVHQSA-N
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Description

(2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride is a chiral amino acid derivative. It is known for its role as a building block in the synthesis of various bioactive compounds and pharmaceuticals. The compound’s unique stereochemistry makes it valuable in the development of enantiomerically pure substances, which are crucial in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride typically involves the use of commercially available starting materials. One common method includes the diastereoselective synthesis from (2S,4S)-4-hydroxyproline. The process involves several steps, including protection of functional groups, selective reactions to introduce the benzyl group, and subsequent deprotection to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as benzyl-substituted amino acids, oximes, nitriles, and reduced alcohols or aldehydes.

Scientific Research Applications

(2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, facilitating catalytic reactions. It can also interact with receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-2-Amino-4-benzylpentanedioic acid hydrochloride
  • (2R,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride
  • (2R,4R)-2-Amino-4-benzylpentanedioic acid hydrochloride

Uniqueness

(2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its diastereomers, this compound may exhibit different reactivity and interaction profiles with biological targets, making it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals .

Properties

IUPAC Name

(2S,4S)-2-amino-4-benzylpentanedioic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4.ClH/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,13H2,(H,14,15)(H,16,17);1H/t9-,10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPLSUDKIMKECP-IYPAPVHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C[C@@H](C(=O)O)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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